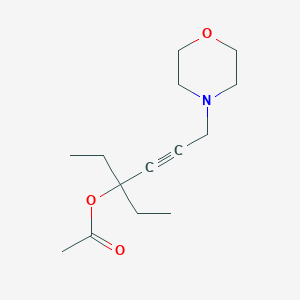

![molecular formula C14H17F3N2O B5571279 N-cyclohexyl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5571279.png)

N-cyclohexyl-N'-[2-(trifluoromethyl)phenyl]urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

N-cyclohexyl-N'-[2-(trifluoromethyl)phenyl]urea is typically synthesized through reactions involving isocyanates and amines. For instance, Feng Gui-rong (2002) discussed the synthesis of a related urea compound through the addition reaction of methyl isocyanate and amino-triazole (Feng, 2002). Another synthesis pathway involves reacting bromo-nitro-propanediol with chlorides of aryl/cyclohexyl carbamidophosphoric acids, as described by P. V. G. Reddy et al. (2003) (Reddy, Babu, & Reddy, 2003).

Molecular Structure Analysis

The molecular structure of N-cyclohexyl-N'-[2-(trifluoromethyl)phenyl]urea and its derivatives have been characterized using various techniques like NMR, IR, and X-ray diffraction. Wen-Fang Deng et al. (2022) conducted a detailed study of the structure of a cyclohexyl-urea derivative using these methods (Deng et al., 2022).

Chemical Reactions and Properties

The reactivity of N-cyclohexyl-N'-[2-(trifluoromethyl)phenyl]urea involves interactions with other chemical species. Kishore Thalluri et al. (2014) demonstrated the synthesis of ureas through the Lossen rearrangement, indicating the reactivity of the urea group in these compounds (Thalluri, Manne, Dev, & Mandal, 2014).

Physical Properties Analysis

The physical properties of N-cyclohexyl-N'-[2-(trifluoromethyl)phenyl]urea derivatives, such as melting points, solubility, and crystalline structure, can be inferred from studies on similar compounds. The synthesis and crystallographic analysis by Wen-Fang Deng et al. (2022) shed light on these aspects (Deng et al., 2022).

Chemical Properties Analysis

The chemical properties, like reactivity and stability, are crucial for understanding the applications of this compound. The study by Kishore Thalluri et al. (2014) on the synthesis of ureas provides insights into the chemical behavior of urea derivatives (Thalluri et al., 2014).

Wissenschaftliche Forschungsanwendungen

Alkylation and Cell Cycle Arrest

Research has shown that certain urea derivatives, such as cyclohexylphenyl-chloroethyl urea, can induce cell cycle arrest in cancer cells. This mechanism involves the alkylation of prohibitin on an aspartyl residue, leading to G1/S and G2/M cell cycle blocks. Such findings suggest potential applications in anticancer drug development (Bouchon et al., 2007).

Environmental Impact and Analysis

Urea derivatives have also been studied for their environmental presence and impact. For instance, triclocarban, a urea-based antimicrobial, has been detected in aquatic environments, raising concerns about its effects on ecosystems. Analytical methods, such as liquid chromatography electrospray ionization mass spectrometry, have been developed to measure concentrations of such compounds in water, highlighting the need for monitoring and potentially regulating these substances (Halden & Paull, 2004).

Agricultural Applications

In agriculture, urea derivatives are investigated for their herbicidal properties and selectivity towards certain crops. For example, N-cyclopropyl-N'-(2-fluorophenyl) urea has been disclosed as a selective herbicide for grain sorghum, demonstrating the potential to enhance crop protection strategies while minimizing harm to the target plant species (Gardner et al., 1985).

Chemical Synthesis and Catalysis

Urea compounds play a significant role in synthetic chemistry as well. They are used as catalysts in various reactions, such as the asymmetric Morita-Baylis-Hillman reaction, illustrating their versatility in facilitating chemical transformations with high selectivity and efficiency (Berkessel et al., 2006).

Eigenschaften

IUPAC Name |

1-cyclohexyl-3-[2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N2O/c15-14(16,17)11-8-4-5-9-12(11)19-13(20)18-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKOUEWHYLFOVFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexyl-3-[2-(trifluoromethyl)phenyl]urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-hydroxy-10-(trifluoromethyl)-8,9-dihydro-1H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(7H)-one](/img/structure/B5571201.png)

![4-[(3-methylphenyl)thio]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5571216.png)

![N-cyclohexyl-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetamide](/img/structure/B5571223.png)

![5-[(2,4-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5571226.png)

![1-{2-[(3S)-3-(dimethylamino)azepan-1-yl]-2-oxoethyl}-5-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5571234.png)

![2-methyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5571249.png)

![8-[4-(dimethylamino)benzoyl]-2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5571265.png)

![3-isopropyl-5-((2S)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)-1,2,4-oxadiazole](/img/structure/B5571272.png)

![2-[2-(4-nitrobenzylidene)hydrazino]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5571288.png)

![2-methyl-4-[4-(phenylacetyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5571290.png)

![N-[(3S*,4R*)-1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5571293.png)

![1-(2-amino-2-oxoethyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B5571297.png)